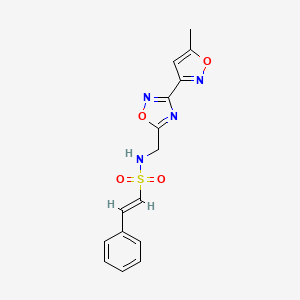

(E)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylethenesulfonamide

Description

Properties

IUPAC Name |

(E)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylethenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O4S/c1-11-9-13(18-22-11)15-17-14(23-19-15)10-16-24(20,21)8-7-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJRGVRAWMDTNW-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)C=CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)/C=C/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylethenesulfonamide, a derivative of 1,2,4-oxadiazole, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on the biological activity of this compound, including its potential applications in treating various diseases.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Core Structure : 1,2,4-Oxadiazole and isoxazole moieties.

- Functional Groups : Sulfonamide and phenylethene groups.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated moderate to high activity against various bacterial strains. For instance:

- Antibacterial Activity : The EC50 values for related oxadiazole derivatives ranged from 10.23 to 31.40 µg/mL against pathogens like Xanthomonas oryzae and Escherichia coli .

| Compound | Pathogen | EC50 (µg/mL) |

|---|---|---|

| 5u | Xoo | 10.23 |

| 5v | Xoc | 19.04 |

| Unknown | E. coli | ~31.40 |

Antifungal Activity

The compound also exhibits antifungal properties. In bioassays against Rhizoctonia solani, it was found to have an EC50 value of approximately 21.78 µg/mL, indicating potential as a fungicide .

Anticancer Activity

1,2,4-Oxadiazole derivatives have been extensively studied for their anticancer properties. The compound's structural components suggest it may inhibit various cancer cell lines:

- Cytotoxicity : Compounds similar to the one showed IC50 values as low as 1.8 µM against MCF-7 breast cancer cells . This suggests a promising avenue for further exploration in cancer treatment.

The biological activities of this compound are thought to involve:

- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which play crucial roles in cellular metabolism and gene expression .

Case Studies

Several studies have focused on the synthesis and evaluation of oxadiazole derivatives:

- Study on Nematocidal Activity : A series of oxadiazole compounds were tested for nematocidal activity against Meloidogyne incognita, with promising results indicating potential agricultural applications .

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of various oxadiazole derivatives against standard bacterial strains, showing that modifications in the side chains significantly affected potency .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of (E)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylethenesulfonamide. In vitro assays have demonstrated its efficacy against various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the compound's activity against several cancer cell lines including SNB-19 and OVCAR-8. The results indicated significant growth inhibition percentages (PGIs) as follows:

| Cell Line | Percent Growth Inhibition (%) |

|---|---|

| SNB-19 | 86.61 |

| OVCAR-8 | 85.26 |

| NCI-H40 | 75.99 |

| HOP-92 | 67.55 |

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also shown promise in antimicrobial research, particularly against multidrug-resistant bacterial strains.

Case Study: Antimicrobial Efficacy

In a comparative study, this compound was tested against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | < 10 µg/mL |

| E. coli | < 15 µg/mL |

| Pseudomonas aeruginosa | < 20 µg/mL |

These results indicate that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the oxadiazole and isoxazole rings can significantly impact biological activity.

Data Table: SAR Insights

| Substituent Type | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased anticancer activity |

| Alkyl substitutions | Enhanced solubility |

Q & A

What are the critical functional groups in (E)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylethenesulfonamide, and how are they characterized experimentally?

Basic Question

The compound contains:

- A sulfonamide group (–SO₂NH–)

- A 1,2,4-oxadiazole ring

- A 5-methylisoxazole moiety

- A trans-configurated (E)-styrenyl group.

Methodological Characterization:

- Nuclear Magnetic Resonance (NMR): Protons on the isoxazole (δ ~6.3 ppm) and oxadiazole (δ ~3.8–4.2 ppm) are resolved via - and -NMR. The (E)-configuration of the styrenyl group is confirmed by coupling constants () .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, particularly for the sulfonamide (–SO₂NH–) and oxadiazole moieties .

- X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction resolves bond angles and dihedral angles (e.g., planar oxadiazole vs. twisted styrenyl groups) .

What are the key synthetic steps for preparing this compound, and how are reaction conditions optimized?

Basic Question

Synthetic Pathway:

Oxadiazole Formation: Cyclocondensation of amidoximes with carboxylic acid derivatives under reflux in dimethylformamide (DMF) at 80–100°C .

Sulfonamide Coupling: Reacting the oxadiazole intermediate with a sulfonyl chloride derivative in pyridine/DCM at 40–50°C .

Styrenyl Group Introduction: Wittig or Horner-Wadsworth-Emmons reaction to install the (E)-configured double bond .

Optimization Strategies:

- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in cyclization steps .

- Catalysis: Acetic acid or triethylamine accelerates imine formation in sulfonamide coupling .

- Ultrasound Assistance: Reduces reaction time (e.g., from 24 h to 4 h) for steps like cyclocondensation .

How can researchers design experiments to evaluate the compound’s biological activity while minimizing false positives?

Advanced Question

Experimental Design:

- In Vitro Assays: Use orthogonal assays (e.g., fluorescence polarization + surface plasmon resonance) to validate target binding .

- Dose-Response Curves: Test across a 10,000-fold concentration range (1 nM–10 µM) to calculate IC₅₀ values .

- Counter-Screens: Include off-target panels (e.g., kinase or GPCR libraries) to assess specificity .

Data Validation:

- Thermal Shift Assay (TSA): Confirm target engagement by monitoring protein melting temperature shifts .

- Crystallography: Co-crystallize the compound with its target (e.g., BRD4) to verify binding mode .

How should researchers address contradictory data in biological activity studies (e.g., potency variations across assays)?

Advanced Question

Root Causes and Solutions:

- Assay Conditions: Variations in buffer pH or ionic strength can alter sulfonamide ionization. Standardize conditions (e.g., pH 7.4 PBS) .

- Protein Conformational States: Use molecular dynamics simulations to assess if the compound binds to inactive vs. active conformers .

- Metabolite Interference: Perform LC-MS/MS to check for compound degradation or metabolite formation in cell-based assays .

What computational methods are suitable for studying this compound’s interactions with biological targets?

Advanced Question

Methodology:

- Molecular Docking: Use Glide (Schrödinger) or AutoDock Vina with constraints for sulfonamide hydrogen bonding (e.g., Asn140 in BRD4) .

- Free Energy Perturbation (FEP): Calculate binding free energy differences for analogs with modified oxadiazole substituents .

- QM/MM Simulations: Model electronic interactions between the styrenyl group and aromatic residues (e.g., π-π stacking) .

What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Advanced Question

SAR Workflow:

Core Modifications: Replace the oxadiazole with 1,3,4-thiadiazole or triazole to assess ring electronegativity effects .

Substituent Scanning: Introduce electron-withdrawing groups (e.g., –CF₃) on the phenyl ring to probe steric/electronic impacts .

Bioisosteric Replacement: Swap the 5-methylisoxazole with 5-ethyl or 5-methoxy analogs to optimize metabolic stability .

Validation:

- Pharmacokinetic Profiling: Assess permeability (PAMPA) and metabolic clearance (microsomal stability assays) .

What purification and analytical techniques are recommended for isolating high-purity batches?

Basic Question

Purification:

- Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate → DCM/methanol) .

- Recrystallization: Ethanol/water mixtures yield crystals suitable for X-ray analysis .

Purity Assessment:

- HPLC: Reverse-phase C18 column (≥95% purity threshold) with UV detection at 254 nm .

- Elemental Analysis: Confirm C, H, N, S content within ±0.4% of theoretical values .

How can researchers elucidate the compound’s crystal structure to resolve conformational ambiguities?

Advanced Question

Crystallization Protocol:

- Solvent Screening: Use methanol/water (4:1 v/v) or DMSO/ethyl acetate diffusion methods .

- Data Collection: Synchrotron X-ray (λ = 0.71073 Å) resolves sulfonamide S=O and N–H bonds (d ~1.44 Å) .

Structural Insights:

- Hydrogen Bonding: Identify intramolecular H-bonds (e.g., O–H⋯N) stabilizing the oxadiazole .

- π-π Interactions: Measure centroid distances (3.7–3.9 Å) between aromatic rings to assess stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.